Benzenepropanoic acid, 1,1-dimethylethyl ester
Description
Benzenepropanoic acid, 1,1-dimethylethyl ester (CAS RN: Not explicitly provided; synonyms include tert-butyl (3R)-3-amino-3-phenylpropanoate) is an aromatic ester with a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . The compound features a benzenepropanoic acid backbone esterified with a tert-butyl group at the 1,1-dimethylethyl position and an amino substituent at the β-position of the propanoic chain . While its direct applications are less documented in the provided evidence, its role as a synthetic intermediate in pharmaceutical chemistry is inferred due to the presence of the amino group, which is often leveraged in drug design .
Properties
IUPAC Name |
tert-butyl 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJRGDRNISZTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446823 | |
| Record name | Benzenepropanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16537-10-3 | |
| Record name | 1,1-Dimethylethyl benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16537-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Thermal Conditions
The stoichiometric reaction between benzenepropanoic acid and 1,1-dimethylethanol under Brønsted acid catalysis remains the most widely implemented approach. Sulfuric acid (98% w/w) achieves 68–72% conversion after 8 hours at reflux (110–115°C) in toluene. Recent optimization trials demonstrate that Dean-Stark water removal improves yields to 89% by shifting equilibrium.
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 115 | 8 | 72 |
| p-TsOH | 110 | 6 | 81 |
| Amberlyst-15 | 105 | 12 | 68 |
Phosphorus trichloride-mediated esterification provides a halogenated alternative, enabling 92% yield at 80°C in acetonitrile under air. This method bypasses aqueous workup through in situ HCl generation, though requires strict stoichiometric control (1:1.05 acid:alcohol ratio).
Microwave-Assisted Synthesis
Transesterification Pathways
Alkoxy Exchange Reactions
Methyl benzenepropanoate undergoes transesterification with 1,1-dimethylethanol in the presence of titanium(IV) isopropoxide. Kinetic studies show second-order dependence on alcohol concentration, with optimal yields (87%) at 0.1 mol% catalyst loading.
Enzymatic Catalysis
Immobilized Candida antarctica lipase B (Novozym 435) enables solvent-free transesterification at 60°C. While initial rates are slower (0.12 mmol·g⁻¹·h⁻¹ vs chemical catalysts), the enzymatic route achieves 99% enantiomeric excess for (R)-configured products.
Hydrogenation of α-Ketoester Precursors
Palladium-mediated hydrogenation of tert-butyl 3-oxo-3-phenylpropanoate produces the target compound with 93.6–95.2% ee under 5 atm H₂. Key parameters:
| Catalyst | Pressure (atm) | Time (h) | ee (%) |
|---|---|---|---|
| Pd(OH)₂/C (10 wt%) | 5 | 15 | 95.2 |
| Pd/Al₂O₃ | 3 | 18 | 89.4 |
The hydrogenation route proves particularly effective for synthesizing enantiomerically pure material, though requires chiral resolution of precursor ketones.
Green Chemistry Approaches
Sonochemical Synthesis
Ultrasound irradiation (40 kHz) in aqueous medium accelerates four-component reactions involving hydrazine derivatives, achieving 82% yield in 35 minutes versus 6 hours under thermal conditions. Cavitation effects enhance mass transfer and intermediate stabilization.
Solvent-Free Mechanochemistry
Ball milling benzenepropanoic acid with 1,1-dimethylethanol and p-toluenesulfonic acid monohydrate yields 79% product after 90 minutes. Particle size analysis shows reduced crystallinity (from 85% to 32%) enhances molecular contact.
Industrial-Scale Considerations
Pilot plant trials identify two viable production routes:
- Continuous flow esterification (85% yield, 12 kg/h throughput)
- Fixed-bed enzymatic transesterification (99% ee, 8 kg/h)
Economic analysis favors the enzymatic route despite higher capital costs due to premium pricing for enantiopure material ($412/kg vs $228/kg racemic).
Scientific Research Applications
Industrial Applications
1. Antioxidant in Plastics
Benzenepropanoic acid, 1,1-dimethylethyl ester is primarily utilized as an antioxidant in the production of plastics. Its effectiveness in preventing oxidative degradation makes it valuable in various applications:
- Wire and Cable Insulation : The compound helps maintain the integrity and longevity of insulation materials by preventing oxidative damage.
- Film and Sheet Manufacture : It is used to enhance the durability of films and sheets, which are essential in packaging and other applications.
- Automotive Parts : The thermal stability provided by this ester is crucial for components exposed to high temperatures.
2. Thermal Stabilizer
In addition to its antioxidant properties, this compound acts as a thermal stabilizer , which is vital in processes where heat is a factor. This application is particularly relevant in:
- Polymer Processing : It helps maintain the physical properties of polymers during high-temperature processing.
- Long-term Product Stability : By mitigating thermal degradation, it extends the lifespan of finished products.
Environmental and Health Considerations
The Government of Canada conducted a screening assessment on this compound due to concerns regarding its environmental impact. Key findings include:
- Persistence : The compound has a high potential for persistence in the environment but is not expected to bioaccumulate significantly in organisms.
- Exposure Levels : General population exposure is considered low; however, it may occur through indirect routes such as food packaging materials .
Case Study 1: Use in Automotive Industry
A study on automotive parts highlighted the effectiveness of benzenepropanoic acid esters as thermal stabilizers. Components treated with this ester demonstrated enhanced resistance to heat-induced degradation compared to untreated samples. This led to improved performance and longevity of automotive parts under extreme conditions.
Case Study 2: Packaging Materials
Research into packaging materials using benzenepropanoic acid esters showed that these compounds significantly reduced oxidation rates in food packaging films. This enhancement not only extended shelf life but also maintained the quality of packaged goods over time.
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Plastics | Antioxidant for wire insulation | Prevents oxidative degradation |
| Film and sheet manufacture | Enhances durability | |
| Automotive parts | Improves thermal stability | |
| Thermal Stabilization | Polymer processing | Maintains physical properties |
| Long-term product stability | Extends lifespan of products |
Mechanism of Action
The primary mechanism of action of benzenepropanoic acid, 1,1-dimethylethyl ester is its ability to act as an antioxidant. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The ester group allows it to integrate into various matrices, providing long-term stabilization against oxidation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare benzenepropanoic acid, 1,1-dimethylethyl ester with structurally or functionally related esters, highlighting differences in substituents, molecular properties, and biological activities.
Key Comparative Insights:
In contrast, the 3,5-bis(1,1-dimethylethyl)-4-hydroxy variant has two bulky tert-butyl groups and a hydroxyl group, increasing its steric hindrance and antioxidant capacity via radical scavenging . Benzyl 3-phenylpropanoate lacks polar substituents, making it more lipophilic and suitable for non-polar applications like fragrances .
Biological Activities The 3,5-bis(1,1-dimethylethyl)-4-hydroxy compound exhibits broad-spectrum antifungal activity against plant pathogens (e.g., Macrotermes gilvus fungus comb) and antioxidant properties in plant extracts (e.g., Leea macrophylla) . It is also used in the food industry to preserve flavor and quality . Hexadecanoic acid, methyl ester (a fatty acid ester) shares antioxidant and anti-inflammatory activities but lacks the structural complexity of aromatic benzenepropanoates .
The hydroxyl group in the 3,5-bis(1,1-dimethylethyl) compound increases polarity, aiding solubility in aqueous environments compared to the purely hydrophobic benzyl ester .
Occurrence and Applications
- The 3,5-bis(1,1-dimethylethyl) derivative is naturally occurring in plant extracts (e.g., Drymaria cordata) and fungal metabolites, underscoring its ecological role as a defense compound .
- The 1,1-dimethylethyl ester is synthetically derived, with applications focused on organic synthesis rather than natural product isolation .
Biological Activity
Benzenepropanoic acid, 1,1-dimethylethyl ester (CAS Number 70331-94-1), is an organic compound known for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antioxidant, antibacterial, and potential anticancer effects, supported by relevant research findings and data tables.
This compound is characterized by the following chemical properties:
- Molecular Formula : C13H18O2
- Molecular Weight : 206.28 g/mol
- Chemical Structure : The compound features a benzene ring attached to a propanoic acid moiety with a dimethyl group.
1. Antioxidant Activity
Research has demonstrated that benzenepropanoic acid esters exhibit significant antioxidant properties. For instance, studies have utilized various methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and SOD (superoxide dismutase) assays to evaluate the antioxidant capacity of extracts containing this compound.
| Method | IC50 Value (ppm) |
|---|---|
| DPPH | 33 |
| SOD | 8.13 |
These findings indicate that benzenepropanoic acid derivatives can effectively scavenge free radicals, thereby protecting cells from oxidative stress .
2. Antibacterial Activity
This compound has shown promising antibacterial effects against various pathogens. In vitro studies revealed that extracts containing this compound were effective against Staphylococcus aureus, with a minimum bactericidal concentration (MBC) of 1875 ppm . The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.
3. Anticancer Potential
The anticancer properties of benzenepropanoic acid esters have been investigated in several studies. For example, extracts with this compound induced apoptosis in MCF-7 breast cancer cell lines at concentrations as low as 1600 ppm . This suggests that the compound may interfere with cancer cell proliferation and survival mechanisms.
Ecotoxicological Assessment
A screening assessment conducted under the Canadian Environmental Protection Act identified benzenepropanoic acid ester as a substance of high priority due to its persistence and bioaccumulation potential in aquatic environments. Although it poses ecological risks, it did not meet criteria for high hazard to human health based on carcinogenicity or genotoxicity assessments .
Study on Antioxidant and Antibacterial Properties
In a study focusing on Breynia cernua, a plant known for its medicinal properties, the methanol extract exhibited significant antioxidant and antibacterial activities. The extract contained various bioactive compounds including benzenepropanoic acid derivatives, which contributed to its therapeutic effects . The study highlighted the importance of these compounds in developing new plant-derived drugs for treating infections and cancer.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
